2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound features a pyrimidinone core (6-oxo-1,6-dihydropyrimidin-2-yl) substituted at position 5 with a 4-ethoxybenzenesulfonyl group and at position 2 with a sulfanyl bridge to an acetamide moiety. The acetamide is further functionalized with a 3-fluoro-4-methylphenyl group. The fluoromethylphenyl substituent may improve metabolic stability and target affinity through hydrophobic and halogen-bonding interactions . Such structural features are common in kinase inhibitors or antimicrobial agents, though specific therapeutic applications require further validation.
Propriétés
IUPAC Name |
2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S2/c1-3-30-15-6-8-16(9-7-15)32(28,29)18-11-23-21(25-20(18)27)31-12-19(26)24-14-5-4-13(2)17(22)10-14/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKWZHVNJKJUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Analysis:
- Sulfonyl Group Variations : The target compound’s 4-ethoxybenzenesulfonyl group provides greater steric bulk and electron-donating capacity compared to the 4-ethylphenylsulfonyl group in ’s analog. This may improve solubility and target engagement in hydrophobic environments .
- Acetamide Modifications : The 3-fluoro-4-methylphenyl group in the target compound offers a balance of hydrophobic and halogen interactions, contrasting with the polar 2,4-dimethoxyphenyl () and simpler 3-fluorophenyl (). The methyl group in the target compound may reduce oxidative metabolism compared to methoxy groups .
- Pyrimidinone Core: ’s compound lacks the sulfonyl group but includes alkyl substituents (5-ethyl, 6-methyl), likely increasing lipophilicity and altering binding kinetics .
Hypothetical Pharmacological and Physicochemical Properties
Table 2: Inferred Property Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
